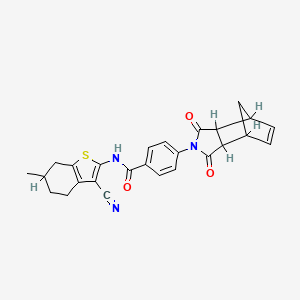

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzamide

Description

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzamide is a heterocyclic compound featuring a tetrahydrobenzothiophen core fused with a cyano group at position 3 and a methyl group at position 4. The benzamide moiety is substituted with a bicyclic 1,3-dioxo-4,7-methanoisoindol system. Its synthesis likely involves multi-step reactions, including Friedel-Crafts alkylation, cyclocondensation, and amidation, as inferred from analogous compounds in the literature .

Properties

IUPAC Name |

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3O3S/c1-13-2-9-18-19(12-27)24(33-20(18)10-13)28-23(30)14-5-7-17(8-6-14)29-25(31)21-15-3-4-16(11-15)22(21)26(29)32/h3-8,13,15-16,21-22H,2,9-11H2,1H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNWRVDJSBDGEIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)N4C(=O)C5C6CC(C5C4=O)C=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzamide typically involves multi-step organic reactions. The starting materials may include benzothiophene derivatives and tricyclic azatricyclodecane compounds. Key steps in the synthesis may involve:

Nitration: Introduction of the cyano group.

Cyclization: Formation of the tricyclic structure.

Amidation: Formation of the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of the cyano group to an amine.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as solvent choice, temperature, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties:

- Anti-inflammatory Effects : Initial studies suggest that it may inhibit pathways involved in inflammation, making it a candidate for treating inflammatory diseases.

- Anticancer Activity : The structural similarity to known anticancer agents indicates potential efficacy against various cancer cell lines through mechanisms such as apoptosis induction or cell cycle arrest.

Case Study: Anticancer Activity

In vitro studies have shown that the compound exhibits significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 12 µM. This suggests that further exploration into its mechanism of action could yield valuable insights for drug development.

Biological Research

The compound’s unique structure allows it to interact with biological targets:

- Enzyme Inhibition : Molecular docking studies indicate that it binds selectively to enzymes like 5-lipoxygenase, which is crucial in the biosynthesis of leukotrienes involved in inflammatory responses.

Case Study: Enzyme Interaction

Molecular docking simulations revealed that the compound forms hydrogen bonds with key amino acids in the active site of 5-lipoxygenase, suggesting a mechanism for its anti-inflammatory properties.

Material Science

The compound can serve as a building block for synthesizing new materials with specific properties due to its unique functional groups:

- Polymer Development : Its structural characteristics may allow for the creation of polymers with enhanced thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzamide would depend on its specific interactions with molecular targets. Potential mechanisms may include:

Binding to receptors: Interaction with specific receptors in biological systems.

Enzyme inhibition: Inhibition of enzymes involved in disease pathways.

Modulation of signaling pathways: Influence on cellular signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues

N-Methyl-N-(6-chloro-7-cyano-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine (Compound 4, )

- Core Structure: Benzodithiazine ring with chlorine and cyano substituents.

- Functional Groups : Sulfonyl (SO₂), N-methylhydrazine, and nitrile (C≡N).

- Comparison: Both compounds feature a nitrile group, which enhances electrophilicity and binding to biological targets. The benzodithiazine core in Compound 4 differs from the tetrahydrobenzothiophen system in the target compound, reducing conformational flexibility. Compound 4 exhibits strong IR absorption at 2245 cm⁻¹ (C≡N) and 1155 cm⁻¹ (SO₂), whereas the target compound’s methanoisoindol moiety likely shows distinct carbonyl (C=O) stretches near 1660–1680 cm⁻¹ .

S-Alkylated 1,2,4-Triazoles (Compounds 10–15, )

- Core Structure : 1,2,4-Triazole fused with sulfonylphenyl and difluorophenyl groups.

- Functional Groups : Sulfonyl, fluorine, and thioether linkages.

- Comparison: The triazole derivatives lack the bicyclic methanoisoindol system but share sulfonyl groups, which improve solubility and metabolic stability. Unlike the target compound’s rigid methanoisoindol, the triazoles exhibit tautomerism (thiol-thione equilibrium), affecting their electronic properties and reactivity .

N-[3-(4-tert-Butylbenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chloroacetamide ()

- Core Structure : Tetrahydrobenzothiophen with tert-butylbenzoyl and chloroacetamide substituents.

- Functional Groups : Chloroacetamide, tert-butyl, and benzoyl.

- Comparison: Both compounds share the tetrahydrobenzothiophen core, but the tert-butyl and chloroacetamide groups in ’s compound introduce steric bulk and electrophilic reactivity absent in the target compound. The methanoisoindol group in the target compound may enhance π-π stacking interactions compared to the tert-butylbenzoyl group .

Pharmacological and Physicochemical Properties

Research Findings and Limitations

- Target Compound: No direct biological data is available in the provided evidence, but its structural motifs align with kinase inhibitors (e.g., methanoisoindol’s resemblance to coenzyme A).

- Triazoles () : Exhibited MIC values of 2–8 μg/mL against Staphylococcus aureus, attributed to thioether-mediated membrane disruption .

- Compound: Limited data, but chloroacetamide groups are known to alkylate cysteine residues in proteases .

Biological Activity

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a benzothiophene ring and a methanoisoindole moiety. Its molecular formula is , and it has a molecular weight of 396.52 g/mol.

Key Structural Features

| Feature | Description |

|---|---|

| Benzothiophene Ring | Central aromatic structure |

| Cyano Group | Enhances reactivity |

| Methanoisoindole Moiety | Contributes to biological activity |

| Amide Functional Group | Potential site for enzyme interaction |

Anticancer Potential

Research indicates that the compound exhibits promising anticancer properties. A study conducted by Fayad et al. (2019) highlighted its capability to inhibit cancer cell proliferation in multicellular spheroids. The compound was screened against various cancer lines and showed significant potency compared to standard chemotherapeutics .

The anticancer activity is believed to result from the compound's ability to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth. Molecular docking studies suggest that it may interact with specific targets such as the 5-lipoxygenase (5-LOX), which is implicated in inflammation and cancer progression .

Anti-inflammatory Activity

In addition to its anticancer effects, the compound has been evaluated for anti-inflammatory properties. Docking studies have shown that it can effectively inhibit the enzyme 5-lipoxygenase (5-LOX), which plays a critical role in the inflammatory response. The binding affinity was found to be comparable to known inhibitors like Celecoxib .

Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Anticancer | High | Induces apoptosis; inhibits tumor growth |

| Anti-inflammatory | Moderate to High | Inhibits 5-lipoxygenase |

Case Study 1: Anticancer Screening

A multicenter study screened various compounds for their anticancer activity using multicellular spheroids as a model system. The compound demonstrated a significant reduction in tumor size and cell viability at concentrations as low as 10 µM .

Case Study 2: Inhibition of Inflammatory Pathways

In an experimental model of inflammation, the compound was administered to assess its effects on cytokine release. Results indicated a marked decrease in pro-inflammatory cytokines, supporting its potential use as an anti-inflammatory agent .

Research Findings

Recent studies have focused on optimizing the structure of this compound for enhanced biological activity. Modifications to the benzothiophene moiety have led to derivatives with improved binding affinities and selectivity for target enzymes .

Comparative Binding Affinities

| Compound | Binding Energy (Kcal/mol) | Ki Inhibition Constant (nM) |

|---|---|---|

| N-(3-cyano-6-methyl...) | -9.0 | 243.23 |

| Celecoxib | -12.3 | 12.23 |

| Licofelone | -8.73 | 443.88 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.